molecular formula C23H20N2O B3158789 N,1-dibenzyl-1H-indole-3-carboxamide CAS No. 860611-45-6

N,1-dibenzyl-1H-indole-3-carboxamide

Cat. No.: B3158789
CAS No.: 860611-45-6
M. Wt: 340.4 g/mol
InChI Key: PBTYMRHLMVJQBD-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-1H-indole-3-carboxamide is a synthetic indole derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Indole-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. The core indole scaffold is known to mimic peptide structures and interact effectively with various enzymes, making it a valuable template in drug discovery . Specifically, the introduction of benzyl groups to the indole structure has been shown to markedly enhance biological potency. For instance, research on 1-benzyl-indole-3-carbinol demonstrated an approximately 1000-fold increased potency in suppressing the growth of human breast cancer cells compared to its unsubstituted counterpart, highlighting the strategic value of N-benzyl substitution . Furthermore, N-benzyl indole-based thiosemicarbazones have been synthesized and identified as potent inhibitors of the tyrosinase enzyme, with applications studied in cosmetics and food science . The carboxamide functional group at the C-3 position of the indole ring is a common feature in bioactive molecules and is frequently explored in the design of potential anticancer agents . Researchers investigating novel chemotherapeutic agents, enzyme inhibitors, or structure-activity relationships (SAR) of heterocyclic compounds may find this derivative particularly valuable for in vitro and in silico studies.

Properties

IUPAC Name

N,1-dibenzylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(24-15-18-9-3-1-4-10-18)21-17-25(16-19-11-5-2-6-12-19)22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYMRHLMVJQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dibenzyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with benzylamine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N,1-dibenzyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,1-dibenzyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Lipophilicity : The dual benzyl groups in this compound enhance lipophilicity compared to analogs like N-(3-hydroxypropyl)-indole-3-carboxamide, which has a polar hydroxypropyl chain . This property may influence membrane permeability and pharmacokinetics.
  • Enzyme Targeting : While this compound activates carbonic anhydrase , compound 23 (IDO1 inhibitor) demonstrates inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in immune regulation .

Q & A

Q. What established synthetic routes are available for N,1-dibenzyl-1H-indole-3-carboxamide, and what reaction conditions critically influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of the indole nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the first benzyl group .
  • Step 2 : Formation of the carboxamide moiety via coupling reactions (e.g., HATU-mediated amidation between indole-3-carboxylic acid derivatives and benzylamine) .
  • Critical conditions : Temperature control (<40°C) during alkylation prevents side reactions, while inert atmospheres (N₂/Ar) minimize oxidation. Yields range from 30–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Table 1 : Yield comparison under varying conditions

Reaction StepCatalyst/SolventYield (%)Purity (HPLC)
AlkylationK₂CO₃/DMF5895%
AmidationHATU/DCM4298%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

  • 1H/13C NMR : Diagnostic peaks for benzyl protons (δ 4.8–5.2 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C23H21N2O: 341.1653; observed: 341.1652) .
  • X-ray crystallography (if crystalline): Resolves substituent orientation on the indole core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo study design .

Advanced Research Questions

Q. How can researchers optimize Ullmann-type coupling reactions for introducing benzyl groups in complex indole systems?

  • Catalyst systems : CuI/1,10-phenanthroline in DMF at 110°C improves cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (55–60%) .
  • Ligand screening : Bulky ligands (e.g., Xantphos) suppress homocoupling byproducts .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain variability in IC50 values .
  • Structural analogs : Compare activity of N,1-dibenzyl derivatives with mono-benzylated counterparts to isolate substituent effects .

Q. How does substituent positioning on the benzyl groups affect pharmacological activity?

  • Para-substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets (e.g., ΔG = -9.2 kcal/mol for 4-Cl derivative vs. -7.8 kcal/mol for unsubstituted) .
  • Ortho-substitution : Steric hindrance reduces bioavailability (e.g., logP increases from 3.1 to 4.5) .

Table 2 : Substituent effects on Mycobacterium growth inhibition

SubstituentIC50 (µM)LogP
4-Cl1.23.8
2-OCH38.72.9
H5.43.1

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina models binding to ATP-binding pockets (e.g., kinase inhibitors) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate Hammett constants (σ) of benzyl substituents with inhibitory potency .

Q. How can researchers address low aqueous solubility during formulation?

  • Prodrug design : Introduce phosphate esters at the carboxamide group (improves solubility by 10-fold) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.1) for sustained release .

Q. What analytical challenges arise in characterizing degradation products?

  • Oxidative degradation : LC-HRMS identifies quinone-imine intermediates (m/z 357.12) under accelerated stability conditions (40°C/75% RH) .
  • Hydrolysis : Monitor pH-dependent cleavage of the carboxamide bond (t1/2 = 8 h at pH 1.2 vs. 72 h at pH 7.4) .

Q. How does N,1-dibenzyl substitution influence metabolic stability compared to mono-benzyl analogs?

  • CYP450 metabolism : Dibenzyl derivatives show slower oxidation (CLint = 12 µL/min/mg) vs. mono-benzyl (CLint = 28 µL/min/mg) due to steric shielding .
  • Glucuronidation : Phase II metabolism is negligible, as confirmed by UDP-glucuronosyltransferase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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